C29H51ClN2O
2alpha-Bromo-5alpha-cholestan-3-one
CAS No.: 1452-34-2
Cat. No.: VC8372763
Molecular Formula: C29H51N2O.Cl
C29H51ClN2O
Molecular Weight: 479.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1452-34-2 |
|---|---|
| Molecular Formula | C29H51N2O.Cl C29H51ClN2O |
| Molecular Weight | 479.2 g/mol |
| IUPAC Name | 2-(3-benzyl-2-heptadecyl-4,5-dihydroimidazol-3-ium-1-yl)ethanol;chloride |
| Standard InChI | InChI=1S/C29H51N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-29-30(25-26-32)23-24-31(29)27-28-20-17-16-18-21-28;/h16-18,20-21,32H,2-15,19,22-27H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | CLQYEXVGDIHPFZ-UHFFFAOYSA-M |
| Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)Br)C)C |
| SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)Br)C)C |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CC2=CC=CC=C2.[Cl-] |
Introduction
Chemical Identity and Structural Properties
2alpha-Bromo-5alpha-cholestan-3-one belongs to the class of halogenated steroids, distinguished by its specific substitutions on the cholestane framework. The compound’s molecular formula is C₂₈H₄₇BrO, with a molecular weight of 479.6 g/mol. Its IUPAC name, (2R,5S,8S,9S,10R,13R,14S,17R)-2-bromo-5,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one, reflects the stereochemical complexity inherent to its structure . The bromine atom at C2 and the methyl group at C5 introduce steric and electronic modifications that influence both its physical properties and chemical behavior.
Key Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₈H₄₇BrO |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 2102-31-0 |
| Solubility | Soluble in organic solvents (e.g., ethyl acetate, CCl₄) |
| Melting Point | Data unavailable (inferred >150°C from analogs) |
| Stability | Stable under inert conditions; sensitive to light and moisture |
The compound’s stereochemistry is critical to its reactivity, as the 5α-methyl group imposes conformational restrictions on the A-ring, while the 2α-bromine acts as a potential leaving group in substitution reactions .
Synthesis and Industrial Production
The synthesis of 2alpha-Bromo-5alpha-cholestan-3-one typically involves bromination of a precursor steroid, such as 5α-methylcholestan-3-one. A representative method, adapted from patented protocols for analogous compounds, proceeds as follows :
Synthetic Pathway
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Bromination:
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Substrate: 5α-Methylcholestan-3-one.
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Reagents: Bromine (Br₂) in carbon tetrachloride (CCl₄), with acetamide and acetic acid as catalysts.
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Conditions: Reaction conducted at 50°C, followed by cooling and filtration.
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Mechanism: Electrophilic bromination at the 2α position, facilitated by the electron-withdrawing ketone group at C3.
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Purification:
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Column Chromatography: Use of neutral alumina slurry in ethyl acetate for elution.
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Crystallization: Recovery of product via evaporation and recrystallization from methanol.
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Industrial-scale production employs continuous flow reactors to enhance yield and consistency, though specific details remain proprietary. The process emphasizes control over reaction temperature and stoichiometry to minimize byproducts such as dibrominated species or epimerized analogs .
Chemical Reactivity and Derivative Formation
The bromine atom at C2 renders 2alpha-Bromo-5alpha-cholestan-3-one highly reactive toward nucleophilic substitution (SN2), enabling the synthesis of diverse steroidal derivatives. Key reactions include:
Nucleophilic Substitution
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Reagents: Alkyl halides, amines, or thiols.
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Products: 2-Substituted cholestan-3-ones (e.g., 2-amino or 2-thio derivatives).
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Conditions: Polar aprotic solvents (e.g., DMF) at elevated temperatures .
Reduction
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Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Products: 3β-Alcohol derivatives, retaining the 2α-bromo and 5α-methyl groups.
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Applications: Intermediate for hormonal analogs or prodrugs.
Oxidation
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Reagents: Chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
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Products: Dicarboxylic acids or further oxidized ketones, depending on conditions.
Applications in Steroid Synthesis and Biomedical Research
While direct pharmacological data on 2alpha-Bromo-5alpha-cholestan-3-one are scarce, its role as a synthetic intermediate is well-documented. Notable applications include:
Vitamin D3 Analog Synthesis
The compound serves as a precursor in the synthesis of 1α-hydroxycholecalciferol, a bioactive metabolite of vitamin D3 . Bromination at C2 facilitates subsequent ring-opening reactions critical to constructing the secosteroid backbone.
Hormone Receptor Studies
Structural analogs of this compound have been used to probe the binding pockets of steroid hormone receptors, elucidating substrate specificity and activation mechanisms.
Industrial Pharmaceuticals
Its derivatives are implicated in the production of anti-inflammatory and anticancer agents, though clinical data remain preliminary.
Comparative Analysis with Structural Analogs
To contextualize its utility, 2alpha-Bromo-5alpha-cholestan-3-one is compared to related steroids:
| Compound | Key Features | Applications |
|---|---|---|
| Cholestan-3-one | Unsubstituted ketone | Baseline for steroid reactivity studies |
| 5α-Dihydroprogesterone | 5α-Methyl, 3-keto | Hormonal activity assays |
| 2-Bromocholestan-3-one | 2α-Bromo, lacks 5α-methyl | Study of halogenation effects |
The 5α-methyl group in 2alpha-Bromo-5alpha-cholestan-3-one enhances metabolic stability compared to non-methylated analogs, making it preferable for industrial syntheses .
Challenges and Future Directions
Current limitations in the understanding of 2alpha-Bromo-5alpha-cholestan-3-one include:
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Toxicological Data: Absence of comprehensive studies on acute or chronic toxicity.
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Biological Activity: Preliminary evidence suggests potential cytotoxicity, but mechanistic insights are lacking.
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Synthetic Optimization: Scalability and yield improvements are needed for industrial adoption.
Future research should prioritize in vitro and in vivo assays to elucidate its pharmacological potential, alongside advancements in green chemistry approaches to streamline synthesis.
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